N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
Overview
Description
N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-4-methylbenzamide is 366.10381361 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Structural Analysis
Research has focused on understanding the structural properties and reactivity of compounds with similar functionalities. For example, studies on the barrier to rotation around specific bonds in related compounds have utilized dynamic NMR spectroscopy and X-ray crystallography, providing insights into their stereochemical properties and potential for synthesis of stereo-defined organic molecules (Karlsen et al., 2002).
Materials Science
In materials science, compounds with furan and thiophene moieties have been explored for their electronic properties. For instance, the synthesis and characterization of novel aromatic polyimides involving related functionalities demonstrate the potential of these compounds in developing new materials with high thermal stability and specific electronic characteristics (Butt et al., 2005).
Coordination Chemistry and Catalysis
In coordination chemistry, the formation of complexes involving similar compounds has been studied, highlighting the applications in catalysis and the development of new metal-organic frameworks. Research on Fischer aminocarbene complexes, for example, delves into the structural flexibility and electrochemical properties of these complexes, indicating their potential use in catalytic processes and as electrochemical sensors (Landman et al., 2015).
Antimicrobial Applications
Additionally, the synthesis of compounds with furan and thiophene groups has shown promise in antimicrobial applications. The creation of novel bis-α,β-unsaturated ketones and their derivatives has led to the development of compounds with significant antibacterial and antifungal activities (Altalbawy, 2013).
Properties
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-6-8-15(9-7-14)19(23)22-18(12-17-5-3-11-26-17)20(24)21-13-16-4-2-10-25-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWRIXBAIAANL-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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